Product packaging for (S)-fluazifop-butyl(Cat. No.:CAS No. 79241-47-7)

(S)-fluazifop-butyl

Cat. No.: B1205520
CAS No.: 79241-47-7
M. Wt: 383.4 g/mol
InChI Key: VAIZTNZGPYBOGF-ZDUSSCGKSA-N
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Description

Classification and Scope of Fluazifop-butyl (B166162) as a Selective Post-Emergence Herbicide

Fluazifop-butyl is classified as a selective, systemic, post-emergence herbicide. herts.ac.ukchemicalwarehouse.comsolutionsstores.com Its primary application is the control of annual and perennial grass weeds that have already germinated in a wide variety of broadleaf crops. chemicalwarehouse.comiskweb.co.jpepa.gov

Selective Action : It demonstrates high efficacy against graminaceous (grass) weeds while showing no toxicity to dicotyledonous (broadleaf) plants. solutionsstores.comiskweb.co.jp This selectivity is based on the differences in the target enzyme (ACCase) between grasses and broadleaf plants. cornell.eduiskweb.co.jp

Systemic Activity : Following application, fluazifop-butyl is absorbed through the leaves of the weed. herts.ac.uksolutionsstores.com It is then hydrolyzed to its active acid form, fluazifop (B150276), and translocated throughout the plant via the phloem and xylem. chemicalwarehouse.cominvasive.orgiskweb.co.jp This systemic movement ensures the compound reaches and accumulates in the meristematic tissues—the regions of active growth in the roots and shoots—leading to the death of the entire weed. chemicalwarehouse.comsolutionsstores.comiskweb.co.jp

Post-Emergence Application : It is designed to be applied after the weeds have emerged from the soil. chemicalwarehouse.comfarmag.co.za This allows for targeted application when weeds are actively growing. cornell.edu Symptoms of its action, such as cessation of growth and discoloration, typically appear within a few days, with complete weed death occurring within two to three weeks. cornell.eduiskweb.co.jp

Historical Context and Evolution of Fluazifop-butyl Formulations (Racemic vs. Enantiopure)

The development of fluazifop-butyl began in the late 1970s, with companies like Ishihara Sangyo Kaisha (ISK) and Imperial Chemical Industries (ICI) filing patents for this new class of herbicides. wikipedia.org Initially, fluazifop-butyl was commercialized in the early 1980s as a racemic mixture, meaning it contained equal amounts (a 50:50 ratio) of its two stereoisomers: (R)-fluazifop-butyl and (S)-fluazifop-butyl. fao.orgfao.org

Subsequent research revealed that the herbicidal activity was almost exclusively due to the (R)-enantiomer. fao.org The (S)-enantiomer was found to be largely inactive as a herbicide. This discovery was a pivotal moment in the evolution of fluazifop-butyl formulations. Recognizing that half of the applied racemic product was non-contributing to weed control, the industry shifted towards producing enantiopure or enantio-enriched formulations.

By 1984, formulations based on the active R-enantiomer, known as fluazifop-P-butyl (B166164) ("P" for pure), were introduced to the market. fao.org This move represented a significant step towards greater efficiency and a reduction in the chemical load on the environment, as the same level of weed control could be achieved with half the amount of the active ingredient compared to the racemic mixture. fao.orgfao.org The focus on the single active enantiomer necessitated a deeper understanding of the properties and environmental fate of the inactive (S)-enantiomer to ensure a comprehensive risk assessment.

Formulation Type Composition Key Characteristic
Racemic Fluazifop-butyl50% (R)-fluazifop-butyl, 50% this compoundOriginal formulation; contains both active and inactive enantiomers. fao.org
Enantiopure Fluazifop-P-butyl~96-99% (R)-fluazifop-butyl, ~1-4% this compoundModern formulation; primarily consists of the herbicidally active enantiomer. fao.org

Academic Research Significance of this compound in Chiral Agrochemical Science

The transition from racemic to enantiopure fluazifop-butyl highlighted the importance of chirality in agrochemical science. The this compound isomer, despite its lack of herbicidal activity, became a subject of significant academic interest for several reasons:

Enantioselective Degradation : Research has shown that the two enantiomers of fluazifop-butyl can degrade at different rates in various environmental matrices like soil and water. nih.gov For example, some studies found that S-fluazifop-butyl dissipated faster than the R-enantiomer in certain vegetables like tomatoes and cucumbers, while the R-enantiomer degraded faster in other plants and soil types. nih.govnih.gov This enantioselective behavior is crucial for accurate environmental fate modeling and risk assessment. nih.gov

Chiral Stability and Inversion : A key area of research is whether the inactive (S)-enantiomer can convert to the active (R)-enantiomer (or vice-versa) in the environment, a process known as chiral inversion or enantiomerization. nih.gov Studies have investigated this phenomenon, finding that while fluazifop-butyl itself does not appear to undergo conversion in soil, its metabolite, fluazifop acid, can exhibit transformation from the S-form to the R-form. nih.gov Understanding the potential for such conversions is vital, as it could imply the generation of the active herbicide from its inactive counterpart after application.

The study of this compound provides a classic case study in chiral agrochemical science, demonstrating that a comprehensive understanding of all stereoisomers present in a product is essential for optimizing efficacy, minimizing environmental impact, and fulfilling regulatory requirements. nih.gov

Research Area Significance of this compound Key Findings
Environmental Fate Investigating differential degradation rates of enantiomers.Enantioselective degradation observed in soil and various vegetables; dissipation rates of (S)- and (R)-enantiomers vary by environment. nih.govnih.gov
Chiral Stability Assessing the potential for conversion to the active (R)-form.No conversion of this compound to (R)-fluazifop-butyl found in soil, but its metabolite (S)-fluazifop can convert to (R)-fluazifop. nih.gov
Metabolism Identifying unique metabolic products from the inactive enantiomer.Specific metabolites, such as fluazifop alcohol, are formed exclusively from the (S)-enantiomer in certain plants. fao.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20F3NO4 B1205520 (S)-fluazifop-butyl CAS No. 79241-47-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl (2S)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO4/c1-3-4-11-25-18(24)13(2)26-15-6-8-16(9-7-15)27-17-10-5-14(12-23-17)19(20,21)22/h5-10,12-13H,3-4,11H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIZTNZGPYBOGF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@H](C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041700
Record name Butyl (S)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propionate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79241-47-7
Record name (-)-Fluazifop-butyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79241-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluazifop-butyl, (S)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl (S)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUAZIFOP-BUTYL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5KE466Y0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Stereochemical Aspects and Enantiomeric Relationships

Structural Configuration of (S)-Fluazifop-butyl and its (R)-Enantiomer (Fluazifop-P-butyl)

Fluazifop-butyl (B166162) is a chiral molecule, meaning it possesses a stereogenic center, specifically at the carbon atom bearing the propionate (B1217596) group fao.orgherts.ac.ukbcpcpesticidecompendium.org. This chirality results in the existence of two non-superimposable mirror-image forms, or enantiomers: this compound and (R)-fluazifop-butyl michberk.cominvasive.org. The chemical name for the R-enantiomer is butyl (R)-2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propionate, and it is commonly referred to as fluazifop-P-butyl (B166164) fao.orgbcpcpesticidecompendium.orgfao.org. The racemic mixture, containing equal proportions of both enantiomers, is known as fluazifop-butyl michberk.comebi.ac.uk. The chemical structure of fluazifop-P-butyl is characterized by the R configuration at its chiral center nih.gov.

Differential Herbicidal Activity and Stereoselectivity of Fluazifop (B150276) Enantiomers

Research has unequivocally demonstrated that the herbicidal activity of fluazifop-butyl is highly stereoselective, with the (R)-enantiomer, fluazifop-P-butyl, being significantly more potent than its (S)-counterpart fao.orgmichberk.comwikipedia.org. The (S)-enantiomer is considered to be essentially inactive michberk.com. This differential activity stems from the specific interaction of the R-enantiomer with its target enzyme, acetyl-CoA carboxylase (ACCase) michberk.comwikipedia.orgontosight.ai. ACCase is crucial for fatty acid biosynthesis in plants, and its inhibition by fluazifop-P-butyl disrupts lipid formation, leading to weed death wikipedia.orgontosight.ai. The selectivity for grasses arises because fluazifop-P-butyl targets the plastid isoform of ACCase, which is present in grasses but not in broad-leaved plants or mammals wikipedia.org.

The biological activity of the racemic mixture (fluazifop-butyl) is primarily attributed to the R-enantiomer. Consequently, the R-enantiomer provides equivalent herbicidal activity at half the application rate of the racemic mixture fao.orgmichberk.comfao.org. This discovery led to the development and marketing of formulations based on the purified R-enantiomer, fluazifop-P-butyl, which began in 1984, replacing earlier racemic formulations fao.orgfao.org.

Enantiomeric Purity and Control in Commercial and Research Formulations

The transition from racemic fluazifop-butyl to enantiomerically enriched fluazifop-P-butyl formulations reflects a strategic effort to enhance herbicidal efficacy and potentially reduce the environmental load of inactive isomers fao.orgmichberk.com. Commercial formulations of fluazifop-P-butyl typically exhibit high enantiomeric purity, with reported levels ranging from 96% to 99% R-enantiomer and only 1% to 4% S-enantiomer fao.orgfao.org.

The determination and control of enantiomeric purity are critical for both commercial products and research studies. Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with FID detection are employed to determine the ratio of R- to S-isomers fao.orgnih.gov. Ultra-performance convergence chromatography coupled with tandem mass spectrometry (UPC²-MS/MS) has also been developed for rapid and sensitive chiral separation and determination of fluazifop-butyl enantiomers in various matrices like tobacco and soil nih.govresearchgate.net. These methods ensure that the active ingredient meets specified purity standards.

Studies have also investigated the enantioselective degradation of fluazifop-butyl in the environment. For instance, in some soils and vegetables, one enantiomer may degrade faster than the other, leading to an enrichment of the remaining enantiomer ebi.ac.ukresearchgate.netnih.gov. However, there is no evidence of interconversion between the R- and S-enantiomers in soil ebi.ac.uknih.gov. The development of analytical methods capable of separating and quantifying these enantiomers is crucial for understanding their environmental fate and biological activity.

Compound Name Table

Common NameChemical Name
This compoundButyl (S)-2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propionate
Fluazifop-P-butylButyl (R)-2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propionate
Fluazifop-butylRacemic mixture of this compound and (R)-fluazifop-butyl (butyl 2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoate)
Fluazifop-P(2R)-2-(4-([5-(trifluoromethyl)-2-pyridyl]oxy)phenoxy)propanoic acid
FluazifopRacemic mixture of (S)- and (R)-2-(4-([5-(trifluoromethyl)-2-pyridyl]oxy)phenoxy)propanoic acid

Synthesis and Derivatization Methodologies

General Synthetic Routes for Fluazifop-butyl (B166162) and Related Aryloxyphenoxypropionates

The preparation of aryloxyphenoxypropionate herbicides, including the racemic form of fluazifop-butyl, generally follows established pathways involving aromatic nucleophilic substitution reactions. researchgate.netwikipedia.org The core structure is assembled by forming two ether linkages to a central hydroquinone (B1673460) ring. wikipedia.org There are three primary routes described in the literature for this class of compounds. researchgate.netnih.gov

Route A : This pathway involves the initial reaction of hydroquinone with a 2-chloropropionate ester to form a 4-hydroxyphenoxy propionate (B1217596) intermediate. This intermediate then reacts with an activated aryl chloride, such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970), to yield the final product. nih.gov

Route B : In this alternative sequence, hydroquinone first reacts with the aryl chloride to produce a 4-hydroxyphenyl aryl ether. This ether is subsequently reacted with a 2-chloropropionate ester to give the target compound. nih.gov Route B is often preferred over Route A due to potentially higher yields in the initial etherification step. nih.gov

Route C : This route is a common strategy for synthesizing APP herbicides. It utilizes a pre-formed chiral intermediate, (R)-4-hydroxyphenoxy propionic acid (4-HPPA), which is reacted with a suitable halo-heterocyclic compound. researchgate.net

These reactions can be performed in either order, highlighting the flexibility of the synthetic approach. wikipedia.org A one-pot synthesis method has also been developed, combining a halo-heterocycle, (R)-4-hydroxyphenoxy propionic acid, and an alcohol in a single vessel to improve efficiency. researchgate.net

Table 1: General Synthetic Routes for Aryloxyphenoxypropionates

Route Step 1 Step 2 Common Use
Route A Hydroquinone + 2-Chloropropionate Ester → 4-Hydroxyphenoxy propionate 4-Hydroxyphenoxy propionate + Aryl Chloride → Target Compound General synthesis nih.gov
Route B Hydroquinone + Aryl Chloride → 4-Hydroxyphenyl aryl ether 4-Hydroxyphenyl aryl ether + 2-Chloropropionate Ester → Target Compound Often preferred due to better yields in the first step nih.gov
Route C Halo-heterocycle + (R)-4-hydroxyphenoxy propionic acid (4-HPPA) → APPA Salt In-situ esterification/amidation of APPA Salt → Target Compound Common for commercial synthesis, especially for chiral products researchgate.net

Enantioselective Synthesis of Fluazifop-P-butyl (B166164) and Potential for (S)-Fluazifop-butyl

Fluazifop-butyl possesses a chiral center in the propionate moiety, and its herbicidal activity is almost exclusively due to the (R)-enantiomer, now known as fluazifop-P-butyl. jst.go.jpnih.gov The (S)-enantiomer is significantly less active. ontosight.ai Consequently, modern production has shifted from the original racemic mixture to enantioselective synthesis to provide the pure, active (R)-isomer. jst.go.jp

The enantioselective synthesis is achieved by using chiral starting materials. wikipedia.org Key chiral precursors include (R)-2-(4-hydroxyphenoxy)propionic acid, which can be derived from natural chiral sources like alanine (B10760859) and lactic acid. wikipedia.orgchemicalbook.com In a typical procedure, (R)-2-(4-hydroxyphenoxy)propionic acid is reacted with 2-fluoro-5-(trifluoromethyl)pyridine (B1310066) in the presence of potassium phosphate (B84403) and a phase-transfer catalyst like tetra-(n-butyl)ammonium iodide. chemicalbook.com The resulting acid is then esterified with butan-1-ol to yield fluazifop-P-butyl. chemicalbook.com

Studies on the environmental fate of these enantiomers show that this compound can degrade at different rates than the (R)-enantiomer depending on the environment. nih.govresearchgate.net For instance, in tomato and cucumber, S-fluazifop-butyl dissipated faster than the R-enantiomer. nih.gov Importantly, when the optically pure fluazifop-P-butyl is used, it degrades to R-fluazifop, and no conversion to the S-enantiomer is detected, indicating that the active form is configurationally stable. nih.gov

Investigation of Synthetic Intermediates and Reaction Mechanisms

The synthesis of fluazifop-butyl relies on several key intermediates. A crucial building block is 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), which provides the characteristic trifluoromethyl-substituted pyridine (B92270) ring. jst.go.jp Another critical intermediate, depending on the synthetic route chosen, is either the 4-hydroxyphenyl aryl ether, 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenol, or an ester of (R)-2-(4-hydroxyphenoxy)propanoate. nih.govnih.govmdpi.com

The core reaction mechanism involves nucleophilic aromatic substitution, where the oxygen of a hydroxyl group (from hydroquinone or a hydroquinone derivative) displaces a halogen atom (like chlorine or fluorine) on the pyridine ring. wikipedia.orgnih.gov The synthesis is often carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, to deprotonate the phenol (B47542) and facilitate the nucleophilic attack. nih.govmdpi.com

Table 2: Key Intermediates in Fluazifop-P-butyl Synthesis

Intermediate Chemical Name Role in Synthesis
2,5-CTF 2-chloro-5-(trifluoromethyl)pyridine Provides the trifluoromethyl-pyridine moiety jst.go.jp
(R)-4-HPPA (R)-2-(4-hydroxyphenoxy)propionic acid Chiral building block ensuring the correct stereochemistry researchgate.netchemicalbook.com
Hydroquinone Benzene-1,4-diol Central phenolic ring linking the two halves of the molecule wikipedia.orgnih.gov
4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenol 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenol Intermediate formed in Route B before addition of the propionate group nih.govnih.gov
(R)-butyl 2-(4-hydroxyphenoxy)propanoate (R)-butyl 2-(4-hydroxyphenoxy)propanoate Intermediate formed in Route A before addition of the pyridine group mdpi.com

Exploration of Analogues and Derivatives for Structure-Activity Relationship Studies

The development of fluazifop (B150276) was part of a competitive research landscape exploring various aryloxyphenoxypropionate herbicides, often called "fops". wikipedia.org Structure-activity relationship (SAR) studies have been crucial in optimizing the herbicidal efficacy of this chemical class.

Early research by Ishihara Sangyo Kaisha (ISK) found that replacing the dichlorinated phenyl ring of diclofop (B164953) with a dichlorinated pyridine ring (as in chlorazifop) improved biological activity. wikipedia.org A further significant enhancement was achieved by replacing one of the chlorine atoms on the pyridine ring with a trifluoromethyl (CF3) group, which led to the development of fluazifop and the related compound haloxyfop. wikipedia.org The introduction of the trifluoromethylpyridine (TFMP) moiety was found to improve translocation within the plant and enhance herbicidal activity against perennial grass weeds compared to benzene (B151609) analogues. jst.go.jp

More recent research continues to explore new derivatives to discover novel herbicides. For example, a series of quinazolin-4(3H)-one derivatives based on the aryloxyphenoxypropionate motif have been synthesized and tested. mdpi.com SAR studies on these compounds revealed that the specific position of substituents on the quinazolinone ring and the size of the alkyl group significantly influence herbicidal activity. mdpi.com This ongoing research demonstrates the continued effort to refine the APP structure for improved performance.

Table 3: Comparison of Selected Aryloxyphenoxypropionate ("Fop") Herbicides

Compound Name Key Structural Feature Ester Group Developed By
Diclofop-methyl Dichlorinated phenyl ring Methyl Hoechst
Chlorazifop Dichlorinated pyridine ring Not specified ISK
Fluazifop-butyl Trifluoromethyl-substituted pyridine ring Butyl ICI / ISK
Haloxyfop-methyl Chloro, trifluoromethyl-substituted pyridine ring Methyl Dow Chemicals
Quizalofop-ethyl Quinoxaline ring system Ethyl Nissan Chemical Industries

Mechanistic Insights into Herbicidal Action in Plants

Target Enzyme Elucidation: Acetyl-CoA Carboxylase (ACCase) Inhibition

The herbicidal activity of (S)-fluazifop-butyl is fundamentally linked to its potent inhibition of Acetyl-CoA Carboxylase (ACCase) ontosight.aisigmaaldrich.comherts.ac.ukscielo.brwikipedia.orgnih.govucanr.educornell.eduscielo.bralbaugh.comlsuagcenter.com. ACCase is a pivotal enzyme in plant metabolism, catalyzing the initial and rate-limiting step in the biosynthesis of fatty acids. Specifically, it converts acetyl-CoA into malonyl-CoA, a crucial precursor for lipid synthesis frontiersin.orgontosight.aisigmaaldrich.comucanr.educornell.eduscielo.brscielo.brnih.gov. Fatty acids are indispensable components of cellular membranes, vital for membrane integrity, and play essential roles in various physiological processes and growth ontosight.aiscielo.brucanr.educornell.eduscielo.brnih.govinvasive.orgdergipark.org.trresearchgate.net. By disrupting this fundamental pathway, this compound effectively halts essential metabolic functions in susceptible plants.

Molecular Interactions and Binding Dynamics with Plant ACCase Isoforms

The selective nature of this compound is a direct consequence of its specific molecular interactions with different isoforms of the ACCase enzyme found in various plant species scielo.brscielo.brpressbooks.pubnih.gov. This class of herbicides, including FOPs, primarily targets the homomeric plastidic ACCase isoform, which is characteristic of and essential for graminaceous monocots (grasses) scielo.brscielo.brpressbooks.pubnih.gov. In contrast, broadleaf plants (dicots) typically possess multisubunit ACCase forms in their chloroplasts, along with cytosolic isoforms, which exhibit significantly lower sensitivity or complete insensitivity to FOP herbicides scielo.brucanr.eduscielo.brlsuagcenter.compressbooks.pubnih.gov. This differential susceptibility at the molecular level forms the cornerstone of this compound's selective weed control.

Biochemical Consequences of ACCase Inhibition on Lipid and Fatty Acid Biosynthesis

The inhibition of ACCase by this compound leads to a cascade of critical biochemical disruptions within susceptible plants. By blocking the conversion of acetyl-CoA to malonyl-CoA, the herbicide effectively arrests the de novo synthesis of fatty acids frontiersin.orgucanr.educornell.eduscielo.brscielo.brnih.gov. This deficiency directly impairs the production of vital lipids, such as phospholipids, which are indispensable building blocks for cell membranes. The compromised synthesis of these membrane components leads to a loss of cellular integrity, resulting in the leakage of vital cellular constituents and ultimately cell death, particularly in rapidly growing meristematic tissues scielo.brscielo.brinvasive.orgdergipark.org.trresearchgate.net.

Metabolic Transformation in Planta: Hydrolysis of Ester to Fluazifop (B150276) Acid

Upon application, this compound is absorbed by the plant primarily through its foliage wikipedia.orgcornell.eduinvasive.orgdergipark.org.trresearchgate.netfao.orgfao.orgresearchgate.netekb.egiskweb.co.jpesjpesticides.org.egebi.ac.uk. The compound is formulated as a butyl ester, which acts as a pro-herbicide. Once inside the plant, the ester is rapidly and extensively hydrolyzed, yielding its active form: fluazifop acid wikipedia.orgcornell.eduinvasive.orgdergipark.org.trresearchgate.netfao.orgfao.orgresearchgate.netekb.egiskweb.co.jpesjpesticides.org.egebi.ac.uk. It is this fluazifop acid metabolite that possesses the affinity for and inhibitory action against the target ACCase enzyme wikipedia.orgcornell.eduinvasive.orgresearchgate.netfao.orgresearchgate.netekb.eg. The fluazifop acid form is generally more persistent within the plant tissues than its ester precursor.

Physiological Manifestations of ACCase Inhibition in Susceptible Plant Species

The disruption of fatty acid biosynthesis by this compound manifests in characteristic physiological symptoms in susceptible grass species ucanr.educornell.edupressbooks.pubiskweb.co.jpncsu.edu. Following application, growth cessation is observed within a few days cornell.edupressbooks.pubiskweb.co.jpncsu.edu. The most prominent initial symptom is chlorosis, or yellowing, of newly developing leaves. Meristematic tissues, crucial for plant growth, become discolored and begin to disintegrate ucanr.educornell.edupressbooks.pubncsu.edu. Leaf sheaths may turn mushy and brown, while older leaves can exhibit purpling or browning ucanr.educornell.edupressbooks.pubncsu.edu. These progressive symptoms culminate in necrosis, desiccation, and ultimately, the death of the susceptible plant, typically occurring within two to four weeks post-treatment cornell.eduinvasive.orgpressbooks.pubiskweb.co.jpncsu.edu.

Basis of Selectivity between Graminaceous Weeds and Broadleaf Crops

The remarkable selectivity of this compound, allowing it to control grass weeds while sparing broadleaf crops, is primarily attributed to the differential sensitivity of ACCase enzymes between these plant types scielo.brwikipedia.orgucanr.educornell.eduscielo.brpressbooks.pubnih.goviskweb.co.jp. Graminaceous plants possess a specific homomeric plastidic ACCase isoform that is highly susceptible to inhibition by FOP herbicides scielo.brscielo.brpressbooks.pubnih.gov. Conversely, broadleaf plants generally exhibit ACCase enzymes that are either inherently less sensitive or insensitive to these herbicides, often due to structural variations in the enzyme's active site or the presence of different ACCase isoforms scielo.brucanr.eduscielo.brpressbooks.pubnih.gov. While differential metabolic detoxification can contribute to tolerance in some broadleaf species, the primary mechanism of selectivity remains the target-site insensitivity of ACCase in these plants cornell.edupressbooks.pub.

Table 1: ACCase Isoform Sensitivity to Fluazifop-butyl (B166162)

Plant TypeACCase Isoform TypeSensitivity to Fluazifop-butylPrimary Location in Plant
Graminaceous (Grasses)Homomeric plastidic ACCaseHighly SensitivePlastids
Dicotyledonous (Broadleaf)Multisubunit chloroplast ACCase, cytosolic isoformsInsensitive or Less SensitiveChloroplasts, Cytosol

Sources: scielo.brucanr.eduscielo.brpressbooks.pubnih.gov

Table 2: Physiological Symptoms of Fluazifop-butyl in Susceptible Grasses

Symptom CategoryDescriptionTiming (Post-Application)
Growth CessationImmediate cessation of new growth.Within days
Leaf DiscolorationChlorosis (yellowing) of new leaves; purpling or reddening of older leaves; interveinal bleaching.Within 1 week
Tissue NecrosisDiscoloration and disintegration of meristematic cells; leaf sheaths become mushy and brown; eventual death.1-3 weeks
Overall Plant EffectDesiccation, leading to plant death.2-4 weeks

Sources: ucanr.educornell.edupressbooks.pubiskweb.co.jpncsu.edu

Environmental Fate and Transformation Pathways

Degradation Kinetics and Pathways in Soil Ecosystems

In the soil environment, (S)-fluazifop-butyl is generally not persistent. herts.ac.uk Its degradation is influenced by a combination of biotic and abiotic factors, leading to the formation of several breakdown products.

Role of Microbial Metabolism in Fluazifop-butyl (B166162) Hydrolysis and Further Degradation

Microbial activity is a primary driver of fluazifop-butyl degradation in soil. invasive.orgdergipark.org.tr The initial and most significant step is the rapid hydrolysis of the butyl ester to its corresponding acid form, fluazifop (B150276) acid. invasive.orgsci-hub.se This conversion is largely mediated by soil microorganisms. invasive.orgresearchgate.net Studies have shown that in moist, microbially active soils, the degradation of fluazifop-butyl is significantly faster than in sterile soils, highlighting the crucial role of microbial metabolism. researchgate.netacs.org For instance, in one study, less than 5% of the applied fluazifop-butyl remained after 7 days in moist, non-sterile soil, whereas 40% remained after 21 days in air-dried soil. researchgate.net

The resulting fluazifop acid is also subject to further microbial degradation. invasive.org This subsequent breakdown is a slower process and leads to the formation of other metabolites. acs.org The rate of microbial degradation is favored by conditions that promote microbial activity, such as warmth and moisture. invasive.org

Abiotic Hydrolysis in Soil: Influence of pH and Temperature

While microbial activity is paramount, abiotic hydrolysis also contributes to the degradation of fluazifop-butyl in soil, with soil pH and temperature being key influencing factors. invasive.orgresearchgate.net The rate of hydrolysis increases with both increasing pH and temperature. invasive.orgresearchgate.net In alkaline conditions, the degradation of fluazifop-butyl enantiomers is notably faster. researchgate.net This chemical breakdown process primarily involves the cleavage of the ester bond, leading to the formation of fluazifop acid. invasive.orgsci-hub.se

Formation and Persistence of Primary Degradation Products (e.g., Fluazifop Acid, TFMP, CF3-pyridone)

The primary and most significant degradation product of this compound in soil is (R)-fluazifop acid, also known as fluazifop-P acid. fao.orgfao.orgamazonaws.com This hydrolysis product is formed rapidly, often within hours or a few days of application. fao.orgresearchgate.netesjpesticides.org.eg Fluazifop acid itself is herbicidally active. fao.orgsci-hub.se

Fluazifop acid is more persistent in the environment than the parent compound. researchgate.netamazonaws.com While fluazifop-butyl has a soil half-life of typically less than a week, the half-life of fluazifop acid can be longer. invasive.orgsci-hub.se

Further degradation of fluazifop acid leads to the formation of other metabolites. One of these is 2-hydroxy-5-trifluoromethyl-pyridin (TFMP), also referred to as CF3-pyridone. fao.orgacs.orgesjpesticides.org.eg This compound is considered to be semi-persistent in soil. fao.org Another minor degradation product that has been identified is Pyr-Ph ether. fao.orgfao.org Studies have shown that TFMP can leach into drainage and groundwater, indicating its mobility in the soil profile. acs.org

In some studies, other minor degradation products have been identified, such as 2-(4-hydroxyphenoxy) propionic acid and 3-(trifluoromethyl) pyridine (B92270). esjpesticides.org.eg

Table 1: Degradation Products of this compound

Parent Compound Primary Degradation Product Secondary Degradation Products

Environmental Behavior in Aquatic Systems

The fate of this compound in aquatic environments is also characterized by rapid transformation, primarily through hydrolysis.

Hydrolytic Stability and Transformation in Water Bodies

This compound is not stable in water and undergoes hydrolysis to form fluazifop acid. invasive.orgtrjfas.org The rate of this hydrolysis is highly dependent on the pH of the water. fao.orgresearchgate.net The compound is relatively stable in acidic water (pH 4 and 5) but degrades more rapidly as the pH increases. fao.orgresearchgate.net At a pH of 9, the half-life of fluazifop-butyl can be as short as 2.5 days to 29 hours. fao.orgresearchgate.net In contrast, at pH 7, the half-life is significantly longer, around 78 days. fao.org The primary transformation product in water is fluazifop acid, which is itself stable in water across a range of pH values. invasive.org

Table 2: Hydrolytic Half-life of Fluazifop-butyl at 25°C

pH Half-life
5.0 Stable (78 days) fao.org
7.0 78 days fao.org

Phototransformation Potential in Aqueous and Surface Environments

The role of phototransformation, or degradation by sunlight, in the breakdown of this compound appears to be limited. invasive.orgdergipark.org.trtrjfas.org Studies have indicated that it is not readily degraded by sunlight. invasive.orgdergipark.org.trtrjfas.org One study found that fluazifop-P-butyl (B166164) was less stable when exposed to sunlight compared to storage at 54 ±2 °C, suggesting some level of photodegradation. esjpesticides.org.eg However, the primary degradation mechanism in both soil and water is considered to be microbial metabolism and hydrolysis rather than photolysis. invasive.org

Adsorption, Desorption, and Leaching Dynamics in Soil Profiles

This compound exhibits strong adsorption to soil particles, a characteristic that significantly influences its mobility and potential for leaching. invasive.org This high adsorption potential is a key factor in its environmental behavior. invasive.org The process is primarily governed by the soil's organic matter and clay content; higher levels of either tend to increase the binding of the compound, thereby reducing its movement through the soil profile. researchgate.net

Despite its strong binding affinity, some studies have indicated that this compound can still leach into the soil. For instance, in soybean fields in India, it was found to have leached to a depth of at least 15 cm. invasive.org However, it is generally considered to have low mobility in soil, which mitigates the risk of significant groundwater contamination. invasive.orgherts.ac.uk

The primary degradation pathway for this compound in soil is hydrolysis, where it is converted to its acid form, fluazifop acid. invasive.org This process is influenced by temperature, with higher temperatures accelerating the rate of hydrolysis. invasive.org Microbial metabolism also plays a crucial secondary role in its breakdown. invasive.org The average field half-life of fluazifop-p-butyl is approximately 15 days. invasive.org

It is important to note that much of the available data on adsorption and desorption has been deemed supplemental or unacceptable by regulatory bodies due to methodological issues, such as the use of sterilized soils or insufficient mass balance in studies. regulations.gov There is a recognized need for new studies on the adsorption/desorption of both fluazifop-p-butyl and its primary degradate, fluazifop-p-acid, in a variety of soil types, including those with low organic matter. regulations.gov

Table 1: Soil Interaction Parameters for this compound

Parameter Finding Source
Adsorption Potential High; binds strongly with soil particles. invasive.org
Mobility Potential Low. invasive.orgherts.ac.uk
Leaching Potential Generally low, but has been observed to leach to 15 cm. invasive.org
Primary Degradation Hydrolysis and microbial metabolism. invasive.org
Soil Half-Life Approximately 15 days. invasive.org

Enantioselective Degradation and Chiral Inversion in Environmental Compartments

This compound is a chiral compound, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-fluazifop-butyl and this compound. The herbicidal activity is primarily associated with the (R)-enantiomer, which is often marketed as fluazifop-P-butyl. fao.orgnih.gov The study of the stereoselective degradation of these enantiomers is crucial for understanding the compound's environmental behavior and potential ecotoxicological effects. mdpi.com

In soil, the degradation of fluazifop-butyl can be enantioselective, although the preferentially degraded enantiomer can vary between different soil types. mdpi.comnih.gov For example, in a study using three different soils, (R)-fluazifop-butyl was preferentially degraded in Beijing soil, leading to an enrichment of the (S)-enantiomer. nih.gov Conversely, in Anhui soil, the (S)-enantiomer dissipated more rapidly. nih.gov Importantly, no conversion between the (R) and (S) enantiomers of fluazifop-butyl itself was observed in these soils. nih.gov

Upon the rapid degradation of fluazifop-butyl, its main chiral metabolite, fluazifop acid, is formed. nih.govnih.gov Studies have shown that enantioselectivity can also occur in the transformation of fluazifop acid, with evidence of the conversion of S-fluazifop to R-fluazifop. nih.gov

In aquatic environments, the degradation of fluazifop-butyl is also rapid, but in contrast to soil, there is typically no significant enantioselectivity in its degradation or in the formation of fluazifop acid. nih.gov The rate of degradation in water is pH-dependent, with faster degradation occurring in alkaline conditions. nih.gov When the optically pure (R)-enantiomer, fluazifop-P-butyl, is applied, it rapidly degrades to (R)-fluazifop, and no S-fluazifop-butyl or S-fluazifop is detected, indicating that the active form is configurationally stable. nih.gov

Table 2: Enantioselective Degradation of Fluazifop-butyl

Environment Finding Source
Soil Enantioselective degradation observed, with the preferred enantiomer varying by soil type. No chiral inversion of fluazifop-butyl itself. mdpi.comnih.gov
Water No significant enantioselectivity in degradation. mdpi.comnih.gov
Chiral Inversion Transformation of S-fluazifop to R-fluazifop has been observed in soil. nih.gov
Configuration Stability Fluazifop-P-butyl and R-fluazifop are configurationally stable. nih.gov

Volatilization Potential and Atmospheric Fate

This compound is generally considered to be non-volatile, especially under field conditions. invasive.orgherts.ac.ukherts.ac.uk However, several factors can influence its potential to volatilize, including temperature, soil moisture, and soil composition. researchgate.net An increase in temperature and soil moisture, coupled with a decrease in clay and organic matter content, can potentially increase its volatilization. invasive.org

Once in the atmosphere, the fate of a pesticide is determined by processes such as dispersion, diffusion, and turbulent mixing. researchgate.net While specific data on the atmospheric fate of this compound is limited, the general principles of pesticide volatilization apply. The tendency of a pesticide to move from a water solution into the air is largely determined by its Henry's Law constant. wur.nl

Research on the volatilization of fluazifop-butyl from leaf surfaces has shown that loss can occur. In one study conducted in a temperature-controlled chamber at 30°C, a 4.1% loss of an EC-formulated fluazifop-butyl was measured within 72 hours. wur.nl This loss was partly mitigated by the foliar absorption of the compound. wur.nl The use of certain adjuvants, such as oil, can also reduce volatilization. wur.nl

It is important to recognize that pesticide emissions into the atmosphere are a complex process that can occur both during and after application, through spray drift and volatilization from plant and soil surfaces. wur.nl

Table 3: Volatilization and Atmospheric Considerations for this compound

Parameter Finding Source
Volatility Generally non-volatile in the field. invasive.orgherts.ac.ukherts.ac.uk
Influencing Factors Volatilization may increase with higher temperature, higher soil moisture, and lower clay/organic matter content. invasive.orgresearchgate.net
Volatilization from Foliage Measured loss of 4.1% over 72 hours at 30°C in a lab setting. wur.nl

Ecological Dynamics and Interactions

Impacts on Non-Target Soil Microorganism Communities and Enzyme Activities

Research on the effects of fluazifop-p-butyl (B166164) on soil microorganisms has yielded varied results, often dependent on the application rate and the specific microbial parameters assessed. Some studies have indicated that the application of fluazifop-p-butyl can lead to a decrease in soil microbial biomass carbon and mycorrhizal colonization. mdpi.com For instance, one study observed a reduction in acid phosphatase, urease, and fluorescein (B123965) diacetate (FDA) activity, along with changes in the bacterial community structure. dpi.qld.gov.aumdpi.com

Conversely, other research suggests that when applied at recommended doses, the impact on soil microbial communities may be minimal. dpi.qld.gov.aumdpi.com A study investigating the effects of pure fluazifop-p-butyl found no significant effects on the respiratory responses of soil microbial communities, potential enzyme activities (including FDA and beta-glucosidase), or the alpha diversity of bacterial and archaeal communities. dpi.qld.gov.auresearchgate.net Another study noted that while higher doses of a commercial formulation containing fluazifop-p-butyl led to an increase in fungal populations, the recommended dose did not significantly influence microbial communities. dpi.qld.gov.au Fluazifop-p-butyl, along with herbicides like sethoxydim, alachlor, and metolachlor, has been reported to have no detrimental effect on symbiotic nitrogen fixation at recommended field rates. mdpi.com

Table 1: Effects of Fluazifop-p-butyl on Soil Microbial Parameters

Microbial Parameter Observed Effect Reference
Microbial Biomass Carbon Decrease mdpi.com
Mycorrhizal Colonization Decrease mdpi.com
Acid Phosphatase Activity Reduction dpi.qld.gov.aumdpi.com
Urease Activity Reduction dpi.qld.gov.aumdpi.com
Fluorescein Diacetate (FDA) Hydrolysis Reduction in some studies, no significant effect in others dpi.qld.gov.aumdpi.comresearchgate.net
Beta-glucosidase Activity No significant effect dpi.qld.gov.auresearchgate.net
Bacterial and Archaeal Alpha Diversity No significant effect dpi.qld.gov.auresearchgate.net
Symbiotic Nitrogen Fixation No detrimental effect at recommended rates mdpi.com

Interactions with Rhizosphere Microbiomes and Biogeochemical Cycling

The rhizosphere, the narrow zone of soil directly influenced by plant roots, harbors a dense and diverse microbial community that plays a pivotal role in nutrient acquisition and plant health. nih.govnih.gov Plants actively shape their rhizosphere microbiome through the exudation of a variety of organic compounds. nih.govnih.gov

Direct research on the specific interactions of (S)-fluazifop-butyl with rhizosphere microbiomes is limited. However, based on its effects on the broader soil microbial community, it can be inferred that fluazifop-p-butyl has the potential to alter the composition and function of the rhizosphere microbiome. Changes in microbial populations could, in turn, affect biogeochemical cycles. For instance, alterations in the populations of bacteria and fungi involved in nitrogen and phosphorus cycling could impact the availability of these essential nutrients to plants.

Environmental Persistence and Accumulation of Parent Compound and Metabolites

The persistence of a pesticide and its metabolites in the environment is a key factor in assessing its potential for long-term ecological effects. This compound is characterized by its low persistence in moist soil environments. orst.eduguidechem.com The degradation of fluazifop-p-butyl in the environment occurs primarily through microbial metabolism and hydrolysis. invasive.org

The parent compound, fluazifop-p-butyl, has a reported half-life in soil of less than one week. orst.eduguidechem.com It rapidly breaks down in moist soils to its primary metabolite, fluazifop (B150276) acid (fluazifop-P). orst.eduguidechem.comnih.gov This degradation is almost exclusively microbial. nih.gov Fluazifop acid itself is also of low persistence. orst.eduguidechem.com

Further biodegradation of fluazifop acid can occur, leading to the formation of other metabolites such as 2-hydroxy-5-trifluoromethyl-pyridin (TFMP). nih.gov This subsequent degradation occurs at a slower rate than the initial breakdown of the parent compound. nih.gov Studies have shown that both fluazifop-P and TFMP can be fairly persistent to degradation over a two-month period. nih.gov A microbial mixed culture has been shown to degrade fluazifop, with the S-enantiomer being degraded at a much higher rate than the R-enantiomer. nih.gov This degradation led to the formation of metabolites including 4-(5-trifluoromethyl-2-pyridyl)oxyphenol and 5-trifluoromethyl-2-hydroxypyridine. nih.gov

Table 2: Environmental Persistence of Fluazifop-p-butyl and its Metabolites

Compound Persistence Half-life in Soil Primary Degradation Pathway Reference
This compound Low < 1 week Microbial metabolism, Hydrolysis orst.eduguidechem.cominvasive.org
Fluazifop acid (fluazifop-P) Low Not specified, but low persistence Microbial degradation orst.eduguidechem.comnih.gov
2-hydroxy-5-trifluoromethyl-pyridin (TFMP) Fairly persistent Persistent over a two-month incubation Microbial degradation nih.gov

Potential for Transport and Distribution in Non-Target Environmental Matrices (excluding direct toxicity)

The mobility of a pesticide in the environment determines its potential to move from the application site to other environmental compartments, such as groundwater and surface water. Fluazifop-p-butyl is reported to have low mobility in soils and is not generally considered to present an appreciable risk for groundwater contamination. orst.eduinvasive.org This is partly due to its tendency to bind with soil particles. invasive.org

However, the degradation products of fluazifop-p-butyl, namely fluazifop-P and TFMP, exhibit different mobility characteristics. These metabolites have been shown to sorb to soil to a small extent. nih.gov Field and laboratory studies have demonstrated that both fluazifop-P and TFMP can leach through the soil profile and have been detected in drainage water and groundwater following the application of fluazifop-p-butyl. nih.gov This indicates a potential for these degradation products to be transported away from the intended area of application. The U.S. Environmental Protection Agency (EPA) notes that fluazifop-p-butyl is known to leach through soil into groundwater under certain conditions, particularly in areas with permeable soils and a shallow water table. epa.gov

Fate and Metabolism in Non-Target Plant Species (limited to biochemical transformation, not phytotoxicity)

Upon application, this compound is absorbed by the leaves of plants. iskweb.co.jporst.edu Inside the plant tissue, it undergoes rapid hydrolysis to its biologically active form, fluazifop acid (fluazifop-P). orst.eduinvasive.orgnih.gov This transformation is a key step in its herbicidal action in susceptible grass species.

In non-target, broad-leaved plants, which are generally tolerant to fluazifop-p-butyl, the same initial hydrolysis to fluazifop acid occurs. invasive.org The selectivity of the herbicide is not due to a lack of absorption or initial metabolism, but rather to the insensitivity of the ACCase enzyme in dicotyledonous plants. iskweb.co.jp

Further metabolism of fluazifop acid can occur in plants. Studies have identified several metabolites, including 2-(4-hydroxyphenoxy)propionic acid. fao.org In a study on resistant goosegrass, fluazifop acid was found to be further metabolized through reduction to 2-[4-(5-tri-fluoromethyl-2-pyridyloxy) phenoxy] propanol (B110389) or oxidation to 2-[4-(3-hydroxy-5-trifluoromethyl-2-pyridyloxy) phenoxy] propionic acid. cambridge.org Conjugation with glutathione (B108866) or cysteine has also been observed as a metabolic pathway for similar herbicides in plants. cambridge.org While some studies have investigated the phytotoxic effects of fluazifop-p-butyl on non-target wildflowers, the focus of this section is strictly on the biochemical transformations. nih.govnih.gov

Weed Resistance Mechanisms and Management Strategies

Evolutionary Biology of Herbicide Resistance to ACCase Inhibitors

The evolution of herbicide resistance is a classic example of natural selection driven by intense human-imposed selection pressure. In weed populations, genetic variation exists naturally, and a small proportion of individuals may possess traits conferring a degree of tolerance or resistance to herbicides even before their widespread application. When ACCase inhibitors like (S)-fluazifop-butyl are applied repeatedly, susceptible weeds are killed, while resistant individuals survive and reproduce, passing on their resistance genes to subsequent generations. This process leads to an increase in the frequency of resistance alleles within the population over time.

Several factors influence the rate and extent of resistance evolution. These include the intensity of selection pressure (i.e., the effectiveness of the herbicide and the rate of application), the frequency of herbicide use, the initial frequency of resistance genes in the population, and the biological characteristics of the weed species, such as its mating system, seed dormancy, and dispersal capabilities uq.edu.auwiserpub.com. Evidence suggests that many target-site mutations conferring ACCase inhibitor resistance may evolve from standing genetic variation rather than arising as new mutations scielo.brscielo.br. The widespread use of ACCase inhibitors, particularly in monoculture systems or without rotation of herbicide modes of action, significantly accelerates this evolutionary process scielo.brusp.br.

Genetic Basis of Resistance: Target-Site Mutations and Non-Target-Site Mechanisms

Weed resistance to ACCase inhibitors primarily arises through two main genetic mechanisms: Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR) cambridge.orgscielo.brresearchgate.netnih.gov.

Target-Site Resistance (TSR): TSR occurs when mutations in the gene encoding the ACCase enzyme alter the herbicide's binding site, reducing its affinity for the inhibitor. For ACCase inhibitors, these mutations typically occur within the carboxyl transferase (CT) domain of the enzyme. Numerous point mutations have been identified at specific amino acid positions, including Ile-1781, Trp-1999, Trp-2027, Ile-2041, Asp-2078, Cys-2088, and Gly-2096 mdpi.comnih.gov. For instance, the Ile-1781-Leu substitution is a well-documented mutation conferring resistance to many ACCase inhibitors, including aryloxyphenoxypropionates (APPs) like fluazifop-P-butyl (B166164) ufl.educambridge.orgmdpi.com. Other mutations, such as Trp-2027-Cys and Ile-2041-Asn, are also frequently associated with resistance to APP herbicides nih.govcambridge.orguwa.edu.au. These mutations can lead to cross-resistance, meaning a single mutation may confer resistance to multiple herbicides within the ACCase inhibitor class scielo.brnih.gov.

Non-Target-Site Resistance (NTSR): NTSR mechanisms involve physiological processes other than direct alteration of the herbicide's target site. These mechanisms can include enhanced herbicide metabolism (detoxification), reduced herbicide uptake, or decreased translocation within the plant scielo.brresearchgate.netnih.gov. Enhanced metabolism, often mediated by enzymes such as cytochrome P450 monooxygenases (CYPs) and glutathione (B108866) S-transferases (GSTs), is a common NTSR mechanism. These enzymes can modify or conjugate herbicides, rendering them inactive or less toxic cambridge.orgscielo.brresearchgate.net. While TSR is often monogenic and specific, NTSR can be more complex, involving multiple genes and pathways, and can confer broader cross-resistance to herbicides with different modes of action researchgate.netnih.gov. Studies have indicated that enhanced metabolism can play a role in resistance to ACCase inhibitors, even in the absence of target-site mutations mdpi.com.

Molecular Characterization of Resistance Alleles and Gene Expression Profiles

The precise molecular characterization of resistance alleles is crucial for understanding the genetic basis of resistance and developing diagnostic tools. Studies have identified specific nucleotide substitutions in the ACCase gene that lead to amino acid changes at critical positions, such as those mentioned above (e.g., Ile-1781-Leu, Trp-2027-Cys) nih.govcambridge.orgfrontiersin.orgscielo.br. These mutations can be detected through DNA sequencing or allele-specific PCR assays.

Changes in gene expression profiles can also be indicative of resistance. For example, transcriptome-wide analyses have shown upregulation of genes encoding cytochrome P450 enzymes in weeds resistant to ACCase inhibitors, suggesting an enhanced capacity for herbicide detoxification researchgate.net. Understanding these molecular signatures allows researchers to track the spread of resistance alleles and identify resistant populations early. For instance, specific mutations like Ile-1781-Leu have been linked to fluazifop-P-butyl resistance in various grass species ufl.educambridge.org.

Biochemical Pathways Conferring Resistance (e.g., Enhanced Detoxification via Cytochrome P450 Monooxygenases)

Enhanced herbicide metabolism is a significant NTSR mechanism. Cytochrome P450 monooxygenases (CYPs) are a superfamily of enzymes that play a pivotal role in the detoxification of xenobiotics, including herbicides researchgate.net. In resistant weed biotypes, the activity or expression of specific CYP enzymes may be significantly elevated, leading to more rapid and efficient metabolism of ACCase inhibitors. For example, studies have identified CYP enzymes involved in the detoxification of ACCase inhibitors in various grass species researchgate.netmdpi.com. Glutathione S-transferases (GSTs) and glucosyltransferases (GTs) are other enzyme families implicated in herbicide conjugation and detoxification, contributing to metabolic resistance researchgate.netnih.gov. The specific enzymes and pathways involved can vary depending on the weed species and the particular ACCase inhibitor.

Ecological Factors Influencing Resistance Development and Dispersal

Ecological factors play a critical role in the development and spread of herbicide resistance. Gene flow , primarily through pollen and seed dispersal, is a major driver of resistance spread unl.eduerudit.orgbioone.orgresearchgate.netnih.gov. Pollen-mediated gene flow, especially in outcrossing species, can rapidly disseminate resistance alleles across agricultural landscapes, even to fields with no prior herbicide exposure unl.edubioone.org. Similarly, seed dispersal via agricultural machinery, wind, water, or contaminated crop seed can introduce resistant biotypes into new areas unl.edubioone.orgnumberanalytics.com.

The reproductive biology of weed species, including their mating system (self-pollination vs. outcrossing), pollen viability, seed production, seed dormancy, and seed bank longevity, significantly influences the rate at which resistance evolves and spreads uq.edu.aubioone.org. For example, obligate outcrossing species with efficient wind pollination, like Italian ryegrass, are prone to rapid spread of resistance alleles via pollen bioone.org. Agricultural practices, such as continuous cropping with the same herbicide mode of action, lack of crop rotation, and intensive tillage, also contribute to the selection and dispersal of resistant weeds numberanalytics.combioone.orgmdpi.com.

Academic Approaches to Resistance Management and Sustainable Herbicide Use

Academic research and practical strategies focus on integrated weed management (IWM) to delay or overcome herbicide resistance usp.brmdpi.commdpi.comcroplife.org.auhracglobal.comsyngenta.co.uk. Key approaches include:

Herbicide Rotation and Mixtures: Employing herbicides with different modes of action in rotation or mixtures is a cornerstone of resistance management. This strategy reduces the selection pressure for resistance to any single herbicide usp.brmdpi.comcroplife.org.auhracglobal.com. For this compound, rotation with herbicides targeting different pathways (e.g., ALS inhibitors, PPO inhibitors) is recommended.

Integrated Weed Management (IWM): IWM encompasses a broader suite of tactics beyond herbicides, including crop rotation, cover cropping, mechanical weed control (e.g., tillage, cultivation), biological control, and optimizing crop competitiveness bioone.orgmdpi.comcroplife.org.ausyngenta.co.ukpioneerseeds.com.au. Diversifying crop species and herbicide-tolerant traits also helps break weed life cycles and reduce selection pressure pioneerseeds.com.au.

Monitoring and Early Detection: Regular monitoring of weed populations for susceptible and resistant biotypes, coupled with resistance testing, allows for timely adjustments to management strategies croplife.org.aupioneerseeds.com.au. Understanding the specific resistance mechanisms (TSR vs. NTSR) can inform the selection of effective alternative control methods.

Understanding Gene Flow: Research into gene flow patterns helps predict the spread of resistance and inform strategies to contain it, such as managing weed seed banks and preventing seed set from resistant individuals unl.edubioone.orgresearchgate.net.

Advanced Analytical Methodologies for Environmental and Biological Matrices

Sample Preparation Techniques for Extraction and Cleanup of Fluazifop-butyl (B166162) and Metabolites

Effective sample preparation is a critical prerequisite for the accurate quantification of fluazifop-butyl and its metabolites. The complexity of environmental matrices (soil, water) and biological samples necessitates robust extraction and cleanup procedures to isolate the analytes from interfering co-extractives.

Common Extraction and Cleanup Strategies:

Solid-Phase Extraction (SPE): SPE is widely utilized for the concentration and cleanup of pesticide residues from aqueous samples and soil extracts. Various sorbent materials are employed, including reversed-phase C18 cartridges, Florisil™ (a modified silica (B1680970) sorbent effective for polar and halogenated compounds like pesticides), and mixed-mode sorbents. For instance, SPE using C18 cartridges or disks has been compared, with recoveries for fluazifop (B150276) showing variability depending on the elution solvent and sorbent type. cambridge.org Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, often incorporating SPE cleanup steps, are also prevalent for complex matrices. sigmaaldrich.comnih.govresearchgate.net

Liquid-Liquid Extraction (LLE): LLE remains a foundational technique, often used in conjunction with SPE or as a primary extraction method for certain matrices. For example, extraction of fluazifop acid from soybeans and soybean oil involves using dichloromethane (B109758) after hydrolysis. oup.com

Hydrolysis: Given that fluazifop-butyl is an ester, a hydrolysis step is frequently incorporated to convert the parent compound and its ester conjugates into the more stable fluazifop acid, which is then analyzed. This can be achieved under acidic or basic conditions, often using solvents like methanol (B129727) with hydrochloric acid or sodium hydroxide. nih.govoup.comfao.orgfao.org

QuEChERS: This versatile technique has been adapted for fluazifop-butyl analysis, particularly in food and environmental samples. Modified QuEChERS protocols, sometimes involving an additional hydrolysis step, are commonly coupled with LC-MS/MS for enhanced sensitivity and selectivity. sigmaaldrich.comnih.govresearchgate.netmdpi.com

Chromatographic Separation and Quantification: HPLC, GC-MS, LC-MS/MS Applications

The separation and quantification of fluazifop-butyl and its metabolites rely heavily on advanced chromatographic techniques coupled with sensitive detection systems.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a primary technique due to its high sensitivity, selectivity, and capability for simultaneous analysis of multiple analytes. Methods such as Syngenta's GRM044.03A, GRM044.05A, and EPA Method GRM044.02A are widely employed for the determination of fluazifop-butyl and its key metabolites (e.g., fluazifop acid, Compound X) in soil, water, and plant matrices. researchgate.netfederalregister.govepa.govregulations.govmunzur.edu.trepa.govnih.govcambridge.orgebi.ac.ukresearchgate.netepa.gov These methods typically achieve low limits of quantification (LOQ), often in the range of 0.01 to 1.0 µg/kg. federalregister.govepa.govepa.govepa.gov

High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC-UV is a well-established technique for assessing the chemical purity and enantiomeric composition of fluazifop-butyl formulations. It is also used for the quantification of fluazifop acid after hydrolysis. oup.comfederalregister.govfao.orgfao.orgsci-hub.se

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is valuable for identifying degradation products and can be used for quantification, particularly when coupled with specific detectors like the Nitrogen-Phosphorus Detector (NPD). fao.orgsci-hub.seesjpesticides.org.egresearchgate.net

Spectroscopic Characterization of Novel Metabolites and Degradation Products

Understanding the environmental fate and metabolic pathways of fluazifop-butyl requires the identification and characterization of its degradation products and metabolites. Spectroscopic techniques are indispensable for elucidating the structures of these compounds.

Mass Spectrometry (MS): LC-MS/MS and GC-MS are crucial for identifying and quantifying metabolites by providing molecular weight information and fragmentation patterns. cambridge.orgresearchgate.netnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹³C NMR, is vital for confirming the structures of newly identified metabolites and degradation products by providing detailed information about the carbon skeleton and functional groups. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can complement MS and NMR by identifying characteristic functional groups present in the metabolites. nih.gov

Identified metabolites and degradation products include fluazifop acid, 4-(5-trifluoromethyl-2-pyridyl)oxyphenol, 5-trifluoromethyl-2-hydroxypyridine, and 2-(5-trifluoromethyl)pyridone. fao.orgepa.govesjpesticides.org.egnih.govnih.gov

Chiral Analytical Techniques for Enantiomeric Profiling and Ratio Determination

Given that the herbicidal activity of fluazifop-butyl resides primarily in the R-enantiomer, chiral analytical techniques are essential for determining enantiomeric purity and ratios in both technical products and environmental samples.

Chiral Chromatography: Chiral stationary phases (CSPs) in HPLC are the cornerstone for separating the enantiomers of fluazifop-butyl and its metabolite fluazifop. Columns such as Chiralpak IC and Chiralpak AS-RH have been successfully employed for this purpose. epa.govnih.govebi.ac.ukmdpi.com These methods allow for the determination of the R:S enantiomer ratio, which is critical for understanding the efficacy and environmental fate of the herbicide.

Method Validation for Enantioselective Analysis: Validated enantioselective residue analysis methods have been established, demonstrating good recoveries (77.1–115.4%) and relative standard deviations (RSDs) ranging from 0.85% to 8.9% for the enantiomers. nih.gov

Method Validation, Quality Assurance, and Interlaboratory Comparability

Rigorous method validation is indispensable to ensure the reliability and accuracy of analytical data. Key parameters include linearity, accuracy, precision, selectivity, and sensitivity (LOQ and LOD).

Validation Parameters:

Linearity: Methods typically exhibit excellent linearity, with correlation coefficients (R²) frequently exceeding 0.999. researchgate.netmdpi.com

Recoveries: Validated methods generally report recoveries within acceptable ranges, often between 70% and 120%, with specific studies achieving 77.1–115.4%. researchgate.netepa.govepa.govnih.govepa.gov

Precision (RSD): Relative standard deviations are typically low, usually below 10-20%. researchgate.netepa.govepa.govnih.govmdpi.comepa.gov

Limits of Quantification (LOQ): For LC-MS/MS methods, LOQs are commonly established at 0.01 µg/kg to 1.0 µg/kg (ppb) in various matrices. federalregister.govepa.govepa.govepa.gov

Quality Assurance (QA) and Quality Control (QC): QA/QC measures, including the analysis of matrix spikes, reagent blanks, and certified reference materials, are integral to ensuring data integrity. epa.gov

Interlaboratory Comparability: While specific interlaboratory studies are not extensively detailed in the provided snippets, the development and validation of standardized methods (e.g., EPA methods, Syngenta methods) and the availability of analytical standards from reputable suppliers support interlaboratory comparability. federalregister.govepa.govregulations.govepa.govepa.govlgcstandards.com

Development of High-Throughput Screening Methods for Environmental Monitoring

The need for rapid and efficient analysis of numerous samples in environmental monitoring programs drives the development of high-throughput screening (HTS) methods.

LC-MS/MS and QuEChERS Integration: The combination of QuEChERS sample preparation with LC-MS/MS detection offers a streamlined approach, reducing sample preparation time and solvent consumption while maintaining high analytical throughput. sigmaaldrich.comnih.govresearchgate.net

Automated Sample Preparation: While not explicitly detailed for fluazifop-butyl, the general trend in pesticide analysis involves automation of sample preparation steps to increase sample throughput and reduce human error.

Rapid Screening: The inherent speed and sensitivity of LC-MS/MS allow for the rapid screening of large numbers of samples, facilitating timely environmental monitoring and risk assessment.

Compound List

(S)-Fluazifop-butyl

Fluazifop-butyl (racemic)

Fluazifop-P-butyl (B166164) (R-enantiomer enriched)

Fluazifop acid

Fluazifop-P acid

4-(5-trifluoromethyl-2-pyridyl)oxyphenol

5-trifluoromethyl-2-hydroxypyridine

2-(5-trifluoromethyl)pyridone

Compound X (CGA142110)

2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propionic acid

2-[4-(3-hydroxy-5-trifluoromethyl-2-pyridyloxy)phenoxy]propionic acid

2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propanol

2-hydroxy-5-trifluoromethylpyridine

3-(trifluoromethyl)pyridine (B54556)

Atrazine

Atrazine-d5 (internal standard)

Pendimethalin

Haloxyfop-P-methyl

Diuron

Fipronil

Benefin

Napropamide

Oryzalin

Oxadiazon

Oxyfluorfen

Prodiamine

Simazine

Trifluralin

2,4-D

2,4-DB

2,4-DP

2,4,5-T

2,4,5-TP

4-CPA

Fenoxaprop-P

Haloxyfop

MCPA

MCPB

MCPP

Fluroxypyr

Triclopyr

Bromoxynil

Ioxynil

Clopyralid

Dicamba

Imazapyr

Imazaquin

Imazethapyr

Quinmerac

Picloram

Bentazone

Fomesafen

Imazosulfuron

Thifensulfuron-Methyl

Metsulfuron-Methyl

Metosulam

Cycloxydim

Fludioxonil

Sulfentrazone (SUL)

TFP

Structure Activity Relationship Sar Studies and Computational Chemistry

Elucidation of Structural Features Critical for ACCase Inhibitory Activity

The primary mode of action of fluazifop-butyl (B166162) is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in grasses semanticscholar.orgacs.org. The molecular architecture of fluazifop-butyl is comprised of three key components: the aryloxyphenoxy group, the propionate (B1217596) moiety, and the butyl ester.

The aryloxyphenoxypropionate (APP) core is the fundamental pharmacophore responsible for binding to the ACCase enzyme. This structural motif consists of a pyridinyloxy-phenoxy ring system linked to a propionic acid derivative. The specific arrangement of these aromatic rings and the ether linkages are critical for the molecule to fit into the active site of the enzyme and exert its inhibitory effect. Herbicides in the "fop" chemical family, including fluazifop (B150276), share this common fenoxy-phenoxy feature cam.ac.uk.

The propionate group provides a crucial carboxylic acid function upon hydrolysis of the butyl ester in the plant. It is the acidic form, fluazifop acid, that is the active inhibitor of the ACCase enzyme cam.ac.ukscience.gov. The butyl ester form facilitates uptake through the leaf cuticle.

Role of Chiral Centers in Determining Herbicidal Efficacy and Selectivity

(S)-fluazifop-butyl possesses a chiral center at the alpha-carbon of the propionate moiety. This stereoisomerism is a critical determinant of its herbicidal activity. The herbicidal efficacy is almost exclusively associated with the (R)-enantiomer, also known as fluazifop-P-butyl (B166164) semanticscholar.orgcam.ac.uk. The (S)-enantiomer is considered biologically inactive semanticscholar.org.

This high degree of stereoselectivity implies a specific three-dimensional interaction with the binding site of the ACCase enzyme. The (R)-enantiomer aligns correctly within the active site to inhibit the enzyme, while the (S)-enantiomer does not fit in a way that leads to effective inhibition. Consequently, modern formulations of the herbicide are enriched with the active (R)-isomer to enhance efficacy and reduce the application of non-herbicidal components into the environment semanticscholar.org.

The commercial production of fluazifop-P-butyl involves stereoselective synthesis to isolate the herbicidally active (R)-enantiomer. This process often starts with the preparation of a substituted pyridyl ether intermediate, which is then coupled with (R)-2-chloropropionic acid or its derivatives under conditions that maintain the stereochemistry semanticscholar.org.

Computational Modeling and Molecular Docking Studies of Fluazifop-ACCase Interactions

Computational modeling and molecular docking studies have provided valuable insights into the binding of aryloxyphenoxypropionate herbicides like fluazifop to the carboxyltransferase (CT) domain of the ACCase enzyme. While specific studies focusing solely on this compound are not extensively detailed in the provided results, the general principles derived from studies on similar APP herbicides can be extrapolated.

Molecular docking simulations of APP herbicides with the ACCase active site reveal key interactions. These studies indicate that the herbicide binds to a specific pocket within the CT domain, preventing the binding of the natural substrate, acetyl-CoA. The aryloxyphenoxy portion of the molecule typically engages in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket.

The carboxyl group of the active acid form of the herbicide is crucial for forming hydrogen bonds with specific amino acid residues, anchoring the inhibitor in the active site. The stereochemistry at the chiral center dictates the precise orientation of the propionate group, allowing for optimal interaction of the (R)-enantiomer.

Studies on other ACCase inhibitors have utilized the crystal structure of the ACCase CT domain (e.g., PDB ID: 3K8X) for docking simulations. These models help in understanding the binding modes and can predict how mutations in the ACCase enzyme might lead to herbicide resistance by altering the binding affinity. For instance, molecular docking can show how amino acid substitutions change the shape and electronic environment of the active site, thereby reducing the binding of the herbicide.

Quantitative Structure-Activity Relationships (QSAR) for Predicting Efficacy and Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or environmental properties. For herbicides like this compound, QSAR can be used to predict herbicidal efficacy and environmental fate based on molecular descriptors.

Predicting Herbicidal Efficacy: QSAR models for APP herbicides aim to identify the key molecular properties that govern their ability to inhibit ACCase. These models often use descriptors such as:

Electronic properties: Partial atomic charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO) can describe the electronic interactions between the herbicide and the enzyme's active site.

Steric properties: Molecular volume, surface area, and shape indices are used to model the fit of the herbicide within the binding pocket.

Hydrophobicity: The octanol-water partition coefficient (logP) is a crucial descriptor for predicting the transport of the herbicide to its target site.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions, guiding the design of more potent analogues.

Predicting Environmental Fate: QSAR models can also predict the environmental behavior of this compound. Key environmental parameters that can be modeled include:

Soil sorption (Koc): This parameter, related to the compound's hydrophobicity, can be predicted to assess its mobility in soil.

Biodegradation: QSAR models can estimate the rate of microbial degradation in soil and water.

Bioaccumulation: The potential for the compound to accumulate in organisms can be predicted based on its lipophilicity.

The environmental fate of fluazifop-P-butyl is influenced by its rapid degradation in soil and water. It has a low aqueous solubility and is not expected to be persistent in soil or water-sediment systems, making it unlikely to leach into groundwater semanticscholar.org.

Design and Synthesis of Novel Fluazifop Analogues with Enhanced Properties

The insights gained from SAR and computational studies have fueled the design and synthesis of novel analogues of fluazifop with the aim of enhancing their properties. The primary goals of these efforts include:

Increased Herbicidal Activity: By modifying the substituents on the aromatic rings or altering the ester group, researchers aim to improve the binding affinity to the ACCase enzyme.

Broader Weed Spectrum: Modifications can be made to control a wider range of grass weeds.

Improved Crop Selectivity: The design of analogues with better selectivity for weeds over crops is a key objective to enhance their agricultural utility.

Enhanced Environmental Profile: Synthesis of analogues that are more readily biodegradable or have lower toxicity to non-target organisms is an important consideration.

Recent research has focused on creating novel aryloxyphenoxypropionate derivatives by incorporating different heterocyclic moieties. For example, novel APP derivatives containing a quinazolinone moiety have been synthesized and shown to exhibit good herbicidal activity as ACCase inhibitors. In one study, a synthesized analogue, QPP-7, displayed excellent pre-emergent herbicidal activity against several monocotyledonous weeds and showed good crop safety. Another study on quinazolinone-containing APP derivatives identified QPP-I-6 as a potent ACCase inhibitor with excellent post-emergence herbicidal activity and higher crop safety than the commercial herbicide quizalofop-p-ethyl.

The general synthetic route for these analogues often involves the coupling of a modified aryloxyphenoxy intermediate with a suitable propionate derivative, followed by esterification or amidation to introduce the desired side chain. These studies demonstrate the continuous effort to develop new and improved ACCase-inhibiting herbicides based on the fluazifop scaffold.

Future Research Perspectives and Emerging Applications

Innovations in Enantioselective Synthesis and Chiral Separation Technologies

The development of highly efficient and cost-effective methods for producing the enantiomerically pure (S)-fluazifop-butyl remains a key area of research. Innovations are being sought in both enantioselective synthesis, aiming to directly produce the desired enantiomer, and in chiral separation technologies, which isolate the (S)-enantiomer from racemic mixtures. Techniques like chiral High-Performance Liquid Chromatography (HPLC) with specialized chiral stationary phases (e.g., those utilizing immobilized cellulose (B213188) derivatives or α(1)-acid glycoprotein) are being refined for improved resolution and speed in analytical and preparative separations fao.orgebi.ac.ukresearchgate.netnih.govmdpi.comnih.gov. Research also explores the use of biocatalysts, such as specific esterases, for stereoselective synthesis or resolution, potentially offering greener and more efficient routes science.gov. The goal is to achieve higher enantiomeric purity, which can lead to reduced application rates and minimized environmental load by eliminating inactive enantiomers.

Development of Biotechnological Tools for Enhanced Herbicide Biodegradation

Biotechnological approaches are being investigated to accelerate the breakdown of this compound and its metabolites in the environment. This includes identifying and characterizing soil microorganisms (bacteria and fungi) and their enzymes capable of efficient biodegradation researchgate.netpwr.edu.plbibliotekanauki.plresearchgate.netscispace.com. Research focuses on isolating consortia of bacteria that can effectively degrade fluazifop-p-butyl (B166164), with studies showing significant removal rates (e.g., up to 91% of the active ingredient) under optimal conditions with specific bacterial mixtures researchgate.netpwr.edu.plbibliotekanauki.pl. Further research aims to understand the enzymatic pathways involved in this degradation to potentially engineer more potent biocatalysts or optimize microbial communities for in-situ or ex-situ bioremediation.

Integration of Multi-Omics Approaches to Understand Plant-Herbicide Interactions

To gain a deeper understanding of how plants respond to this compound at a molecular level, researchers are increasingly integrating multi-omics approaches. This involves combining genomics, transcriptomics, proteomics, and metabolomics to elucidate the complex interactions between the herbicide and plant systems frontiersin.orgresearchgate.netnih.govbioone.org. By analyzing gene expression patterns (transcriptomics), protein profiles (proteomics), and metabolic changes (metabolomics) in plants exposed to the herbicide, scientists can identify resistance mechanisms, metabolic pathways, and cellular responses. This integrated approach is crucial for understanding plant tolerance, identifying potential targets for herbicide modification, and predicting plant-herbicide interactions, particularly in the context of herbicide resistance evolution in weeds.

Remediation Strategies for Fluazifop-butyl (B166162) Contamination in Environmental Systems

Addressing this compound contamination in soil and water requires the development and application of effective remediation strategies. Research is exploring various methods, including bioremediation using microbial consortia researchgate.netpwr.edu.plbibliotekanauki.pl, phytoremediation, and physicochemical treatments. Studies have demonstrated the potential of specific soil bacteria to degrade fluazifop-p-butyl, achieving significant removal efficiencies. Future work will likely focus on optimizing these biological approaches, potentially through bioaugmentation or biostimulation, and exploring the efficacy of combined remediation techniques to efficiently clean up contaminated sites. Understanding the adsorption behavior of fluazifop-P-butyl and its degradation products in different soil types is also crucial for designing effective remediation plans ekb.eg.

Q & A

Basic Research Questions

Q. What are the enantiomer-specific differences in the herbicidal activity of (S)-fluazifop-butyl compared to its R-form?

  • Methodological Answer : Use chiral chromatography (e.g., HPLC with chiral stationary phases) to isolate enantiomers, followed by bioassays on target plants (e.g., Azalea cultivars) to compare inhibition of acetyl-CoA carboxylase (ACCase) activity. Dose-response curves should quantify EC₅₀ values for each enantiomer .
  • Data Reference : Table 2 in shows differential phytotoxicity between formulations, suggesting enantiomer-specific activity.

Q. What analytical methods are recommended for quantifying this compound residues in soil and plant matrices?

  • Methodological Answer : Employ LC-MS/MS with deuterated internal standards (e.g., Fluazifop-butyl-d9) for precise quantification. Validate methods using spiked recovery experiments (70–120% recovery) and matrix-matched calibration curves to account for ionization suppression .

Q. How does this compound interact with non-target plant species in mixed-crop systems?

  • Methodological Answer : Conduct greenhouse experiments using randomized block designs to assess phytotoxicity on non-target species (e.g., Delaware Valley White azaleas). Measure growth indices (e.g., shoot biomass, flowering rates) post-application and compare with untreated controls .

Advanced Research Questions

Q. How can researchers optimize experimental designs to account for variable environmental degradation rates of this compound?

  • Methodological Answer : Use soil microcosms under controlled conditions (pH, moisture, microbial activity) to simulate degradation pathways. Apply kinetic models (e.g., first-order decay) with half-life calculations. Cross-validate with field studies using soil core sampling at multiple time points .

Q. What strategies resolve contradictions in phytotoxicity data between laboratory and field studies of this compound?

  • Methodological Answer : Perform meta-analyses of existing datasets (e.g., ’s growth indices vs. field trial results) to identify confounding variables (e.g., soil organic matter, temperature). Use mixed-effects models to isolate formulation efficacy from environmental factors .

Q. How does the stereochemistry of this compound influence its metabolic pathways in resistant weeds?

  • Methodological Answer : Conduct in vitro enzyme assays with ACCase isoforms from resistant weeds. Compare inhibition kinetics (Ki values) between enantiomers. Pair with RNA-seq to identify overexpression of detoxification genes (e.g., cytochrome P450s) .

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound efficacy studies?

  • Methodological Answer : Use four-parameter logistic regression (e.g., Hill slope model) to fit dose-response curves. Apply bootstrap resampling to estimate confidence intervals for EC₅₀ and maximum efficacy parameters. Validate with Akaike’s Information Criterion (AIC) for model selection .

Data Contradiction and Synthesis

  • Key Challenge : reports enhanced flowering in Hino-crimson azaleas at 0.28 kg·ha⁻¹, conflicting with phytotoxicity observed at lower doses.
    • Resolution : Replicate experiments under standardized conditions (light, nutrient levels) to isolate hormetic effects. Use transcriptomic profiling to identify stress-response pathways activated at sub-lethal doses .

Ethical and Data Sharing Considerations

  • Guidance : When publishing datasets involving proprietary formulations (e.g., PP005 in ), adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use de-identified metadata and secure repositories for raw chromatographic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.